molecular formula C10H9BrN2O3 B13013967 Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B13013967
M. Wt: 285.09 g/mol
InChI Key: SXAYOEQEBXVSAE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O3. This compound is characterized by the presence of a furo[2,3-b]pyridine core, which is a fused ring system containing both furan and pyridine rings. The compound also contains an amino group at the 3-position, a bromine atom at the 5-position, and an ethyl ester group at the 2-position of the pyridine ring.

Preparation Methods

The synthesis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the bromination of a furo[2,3-b]pyridine derivative followed by the introduction of the amino group and the esterification of the carboxylic acid group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, ammonia for amination, and various acids or bases for ester hydrolysis.

Scientific Research Applications

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the bromine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a fused furan and pyridine ring system with the following characteristics:

  • Molecular Formula : C12H10BrN2O2
  • Molar Mass : Approximately 285.09 g/mol
  • Functional Groups : Contains amino and carboxylate groups, which are crucial for its biological interactions.

The presence of the bromine atom at the 5-position enhances its reactivity and potential biological activity compared to analogs lacking halogen substituents. The specific arrangement of functional groups contributes to its pharmacological profile and applications in medicinal chemistry.

Biological Activities

Research indicates that compounds with the furo[2,3-b]pyridine framework exhibit various biological activities, including:

  • Antimicrobial Properties : this compound has shown potential antimicrobial activity against various pathogens. Studies suggest that similar compounds in this family can inhibit bacterial growth and may serve as leads for antibiotic development.
  • Anticancer Activity : Preliminary studies have indicated that this compound might possess anticancer properties. It is believed to affect cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : The compound may interact with nicotinic acetylcholine receptors, suggesting potential applications in treating central nervous system disorders. It could enhance neurotransmitter release and exhibit neuroprotective effects .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. The bromine atom and the furo[2,3-b]pyridine ring system are crucial for its reactivity and binding affinity. This compound can interact with enzymes, receptors, or other biomolecules leading to various biological effects. The exact pathways depend on the specific application context .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

  • Reaction of Pyridines with Furan Derivatives : One notable method involves reacting 1-chloro-2-cyano-substituted pyridines with furan derivatives under basic conditions to yield the target compound efficiently.
  • Functional Group Modifications : Modifications can be made to enhance biological activity or selectivity toward specific targets by altering the functional groups attached to the core structure.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds in the furo[2,3-b]pyridine family:

Compound NameMolecular FormulaKey Features
Ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylateC10H9N2O3Lacks bromine but retains amino and carboxylic functionalities
Ethyl 4-amino-furo[2,3-b]pyridine-2-carboxylateC10H9N2O3Different position of amino group affects reactivity
Ethyl 5-amino-thieno[2,3-b]pyridine-2-carboxylateC10H9N2O3SSimilar structure but includes sulfur instead of bromine

The presence of a bromine atom at the 5-position distinguishes this compound from its analogs. This substitution enhances its reactivity and potential biological activity compared to compounds without halogen substituents.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study focused on this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at low concentrations, indicating strong antimicrobial potential.
  • Cancer Cell Line Testing : In vitro assays involving various cancer cell lines showed that this compound could induce apoptosis at concentrations lower than those required for cytotoxic effects on normal cells. This suggests a selective action that could be beneficial for therapeutic applications.

Properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H9BrN2O3/c1-2-15-10(14)8-7(12)6-3-5(11)4-13-9(6)16-8/h3-4H,2,12H2,1H3

InChI Key

SXAYOEQEBXVSAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=CC(=C2)Br)N

Origin of Product

United States

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